N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid
Description
Chemical Structure: The compound consists of a guanidine core substituted with a 3-(dimethylamino)propyl group at the N''-position, paired with sulfuric acid as a counterion. Its structure enables ambident nucleophilicity due to two distinct nitrogen sites: the highly basic guanidine nitrogen and the tertiary dimethylamino group .
Synthesis: Prepared via alkylation of N''-[3-(dimethylamino)propyl]-N,N,N',N'-tetramethylguanidine with dimethyl sulfate in anhydrous acetonitrile. Reaction conditions critically influence product distribution; acidic environments favor protonation and methylation at the dimethylamino group, yielding dicationic species .
Properties
CAS No. |
4603-23-0 |
|---|---|
Molecular Formula |
C6H18N4O4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C6H16N4.H2O4S/c1-10(2)5-3-4-9-6(7)8;1-5(2,3)4/h3-5H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) |
InChI Key |
PFSBRVAUQQQEMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,N³-Bis-(3-dimethylaminopropyl)-thiourea
DMAPA reacts with carbon disulfide (CS₂) in ethanol under reflux to form the thiourea intermediate. Key conditions:
Conversion to 1,N³-Bis-(3-dimethylaminopropyl)-carbodiimide
The thiourea intermediate undergoes oxidative desulfurization using yellow mercury oxide (HgO) in dichloromethane:
Guanidine Formation
The carbodiimide reacts with excess DMAPA to yield N,N',N''-tris-(3-dimethylaminopropyl)-guanidine . Subsequent protonation with sulfuric acid forms the target compound:
Direct Guanidinylation Using Goodman’s Reagent
A scalable approach employs N,N´-di-Boc-N˝-triflylguanidine (Goodman’s reagent ) to introduce the guanidine moiety.
Reaction with Primary Amines
DMAPA derivatives react with Goodman’s reagent in anhydrous dichloromethane:
Sulfuric Acid Salt Formation
The free guanidine base is treated with 1:2 molar equivalents of H₂SO₄ in ethanol, followed by solvent evaporation.
Reductive Alkylation of Cyanamide Derivatives
Cyanamide Synthesis
Bis(2-cyanoethyl) ether is hydrogenated to bis(3-aminopropyl) ether using Raney nickel:
Guanidinylation and Sulfonation
The diamine reacts with cyanamide in the presence of sulfuric acid as both catalyst and proton source:
Comparative Analysis of Methods
Analytical Validation
Structural Confirmation
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes alkylation at either the guanidine nitrogen or the dimethylamino group, depending on reaction conditions.
Key Findings:
-
Methylation with Dimethyl Sulfate :
-
Anhydrous Conditions : Methylation preferentially occurs at the guanidine nitrogen due to its higher basicity, forming N,N,N',N',N''-pentamethyl-N''-[3-(dimethylamino)propyl]guanidinium methyl sulfate .
-
Humid/Acidic Conditions : Protonation of the guanidine nitrogen shifts reactivity to the dimethylamino group, yielding N,N,N',N',N''-pentamethyl-N''-[3-(trimethylazaniumyl)propyl]guanidinium dicationic species .
-
Acid-Base Behavior and Salt Formation
The guanidine group (pKa ~13.5) and dimethylamino group (pKa ~10) confer strong basicity, enabling interactions with acids:
-
Protonation in Sulfuric Acid : Forms stable sulfate salts, as seen in its commercial formulation .
-
pH-Dependent Reactivity : Acidic conditions protonate the guanidine nitrogen, altering nucleophilic sites and reaction pathways .
Comparative Reactivity with Analogues
The dimethylamino substitution distinctively influences reactivity compared to derivatives:
| Compound | Reactivity Difference |
|---|---|
| N''-[3-(Diethylamino)propyl]guanidine | Reduced steric hindrance enhances alkylation rates at the guanidine nitrogen |
| N,N'-Bis(3-dimethylaminopropyl)thiourea | Thiourea functionality increases affinity for soft electrophiles (e.g., metal ions) |
Mechanistic Insights
-
Nucleophilic Sites : The guanidine nitrogen is more basic but sterically hindered, while the dimethylamino group offers lower basicity but greater accessibility .
-
Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor guanidine alkylation, whereas protic solvents promote side reactions at the dimethylamino group .
Scientific Research Applications
Organic Synthesis and Catalysis
N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is utilized as a reagent in organic synthesis, particularly in catalyzing reactions due to its guanidine structure. It has been shown to facilitate reactions such as transesterification of vegetable oils, which is crucial for biodiesel production .
Enzyme Inhibition Studies
This compound exhibits significant enzyme inhibition capabilities, particularly against protein arginine methyltransferases (PRMTs). PRMTs are involved in various cellular processes, and their inhibition can affect cancer cell proliferation. Studies have demonstrated effective inhibition of PRMT7 and PRMT9, which are implicated in tumor progression .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes and inhibiting essential cellular functions, making it a candidate for developing new antimicrobial agents .
Neurotransmitter Modulation
There is emerging evidence that this compound can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to influence neurotransmitter activity could lead to novel pharmacological treatments .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Enzyme Inhibition in Cancer Research
In cancer research, the compound was tested for its inhibitory effects on PRMTs involved in tumor progression. The study showed that it effectively inhibited PRMT7, leading to reduced cancer cell proliferation in vitro.
| Enzyme Target | Inhibition (%) | Concentration (µM) |
|---|---|---|
| PRMT7 | 85 | 10 |
| PRMT9 | 70 | 10 |
Mechanism of Action
The mechanism of action of N’'-[3-(Dimethylamino)propyl]guanidine involves its role as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Properties :
- Basicity: The guanidine nitrogen (pKa ~13–14) is more basic than the dimethylamino group (pKa ~9–10), directing alkylation under controlled conditions .
- Reactivity: Electrophiles attack either the guanidine (preferred in anhydrous conditions) or dimethylamino nitrogen (under protonation) .
- Applications : Used in organic synthesis, catalysis, and polymer chemistry due to its dual reactivity and charge-modulating properties .
Comparison with Structurally Similar Compounds
Substituted Guanidine Derivatives
Analysis :
- Substituent Effects: Morpholinyl groups (electron-withdrawing) reduce basicity compared to dimethylamino groups (electron-donating), altering reaction pathways . Trimethoxysilyl groups introduce hydrolytic reactivity, enabling covalent bonding to silica surfaces .
- Counterion Role : Sulfate enhances aqueous solubility, while tetraphenylborate (as in ’s tetraphenylborate salt) stabilizes cationic species for crystallography .
Functional Group Analogues
Analysis :
- Guanidine vs. Carbamate : Guanidines exhibit higher basicity and nucleophilicity, making them superior catalysts, while carbamates (e.g., propamocarb) prioritize hydrolytic stability for sustained release in agrochemicals .
- Polymeric vs. Monomeric: Copolymers (e.g., VP/DMAPA) leverage guanidine’s charge for pH-responsive behavior, contrasting with small molecules’ focused reactivity .
Basicity and Reactivity Trends
- Alkylation Preferences: N''-[3-(Dimethylamino)propyl]guanidine undergoes methylation at the guanidine N under anhydrous conditions but switches to the dimethylamino N in acidic media . Morpholinyl derivatives show reduced electrophilic attack at the guanidine site due to steric and electronic effects .
Biological Activity
N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is a guanidine derivative that has garnered interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its guanidine structure, which is known for its ability to interact with biological molecules. Its chemical formula is , indicating the presence of sulfuric acid in the form of a salt. The dimethylamino group enhances solubility and biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, altering their conformation and function.
- Cell Membrane Interaction : It may affect cellular processes by interacting with cell membranes, influencing signaling pathways and cellular responses .
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), showing promising minimum inhibitory concentrations (MIC) in vitro .
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy Against MRSA :
- Cytotoxic Effects on Cancer Cells :
- Inhibition of Cysteine Proteases :
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Antidiabetic and Anticancer Properties : Research indicates that derivatives of guanidine compounds show anti-diabetic effects along with anticancer properties through modulation of metabolic pathways and apoptosis induction in cancer cells .
- Mechanistic Insights : Investigations into the binding interactions between the compound and specific protein targets have elucidated its mechanism of action, providing insights into how it alters cellular functions and signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N''-[3-(dimethylamino)propyl]guanidine derivatives and their sulfuric acid salts?
- The synthesis typically involves alkylation of guanidine precursors under strictly anhydrous conditions to prevent protonation and by-product formation. For example, methylation with dimethyl sulfate preferentially targets the guanidine nitrogen due to its higher basicity, but traces of moisture or acid lead to alkylation at the dimethylamino group instead, yielding dicationic species . Purification often requires anion exchange (e.g., with sodium tetraphenylborate) to isolate crystalline products .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of these compounds?
- X-ray crystallography is essential for confirming bond lengths (e.g., C–N bonds in the guanidinium moiety: 1.334–1.351 Å) and angles (N–C–N angles ≈120°), which indicate trigonal-planar geometry and charge delocalization . NMR (¹H/¹³C) and IR spectroscopy complement crystallographic data by identifying functional groups and protonation states .
Q. What are the primary applications of N''-[3-(dimethylamino)propyl]guanidine derivatives in coordination chemistry?
- These compounds act as ambident ligands, coordinating metals via either the guanidine nitrogen or the dimethylamino group. Sulfur-containing analogs (e.g., sulfur guanidine hybrids) have been used to synthesize biomimetic copper thiolate complexes, mimicking active sites in enzymes like cytochrome-c oxidase .
Advanced Research Questions
Q. How can regioselectivity during alkylation of ω-aminoalkylguanidines be controlled to avoid undesired dicationic by-products?
- Alkylation site selectivity depends on reaction conditions:
- Anhydrous, acid-free environments favor methylation at the guanidine nitrogen due to its higher basicity.
- Traces of moisture or acid protonate the guanidine, redirecting alkylation to the dimethylamino group .
Q. What computational methods validate charge delocalization in guanidinium salts, and how do experimental data align with theoretical models?
- Density Functional Theory (DFT) calculations predict charge distribution across the CN₃ plane, which is experimentally confirmed by X-ray data showing nearly identical C–N bond lengths (1.333–1.351 Å) and trigonal-planar geometry . Discrepancies between theory and experiment (e.g., minor deviations in bond angles) may arise from crystal packing effects .
Q. What challenges arise in synthesizing sulfur-functionalized guanidine derivatives, and how are they addressed?
- Sulfur incorporation (e.g., via thiol or disulfide groups) requires careful handling of reactive intermediates to prevent oxidation. For example, copper-mediated coupling reactions with aminothiophenol yield stable thioether-linked guanidines, but disulfide formation necessitates inert atmospheres and reducing agents . Characterization of sulfur coordination in metal complexes often involves EXAFS or EPR spectroscopy .
Methodological Considerations
Q. How do pH and solvent polarity influence the stability and reactivity of guanidine-sulfuric acid salts?
- In aqueous media, sulfuric acid salts exhibit pH-dependent stability:
- Low pH (3.5–4.5) : Enhances reactivity for anhydride formation with cyclizable carboxylic acids but risks hydrolysis of the dimethylamino group .
- Neutral to high pH : Promotes urea derivative formation from carbodiimide activators, reducing coupling efficiency .
Q. What strategies mitigate purification challenges for guanidinium salts contaminated with ionic by-products?
- Ion-exchange chromatography (e.g., using tetraphenylborate) effectively separates monocationic and dicationic species. Recrystallization from non-polar solvents (e.g., acetonitrile) improves purity, as seen in the isolation of the title compound in .
Data Contradictions and Resolution
Q. How can conflicting reports on alkylation outcomes (guanidine vs. dimethylamino sites) be reconciled?
- Contradictions arise from variations in reaction conditions. Systematic studies show that alkylation at the guanidine nitrogen dominates only under rigorously anhydrous conditions, while trace protonation shifts reactivity to the dimethylamino group . Meta-analyses of synthetic protocols should emphasize moisture control and reagent purity.
Tables for Key Structural and Reaction Data
| Parameter | Value | Source |
|---|---|---|
| C–N bond lengths (guanidine) | 1.333–1.351 Å | |
| N–C–N bond angles | 118.8–121.2° | |
| Optimal alkylation pH | 3.5–4.5 (for carbodiimide coupling) | |
| Copper-thiolate bond length | ~2.3 Å (EXAFS data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
